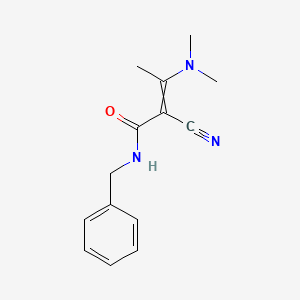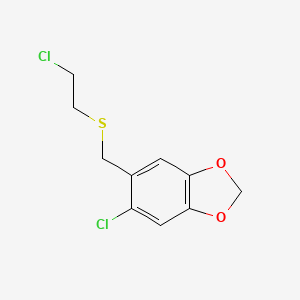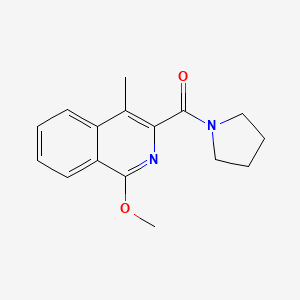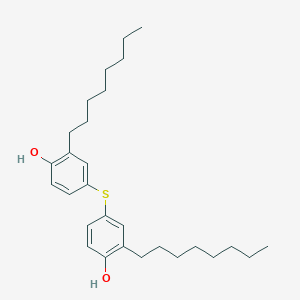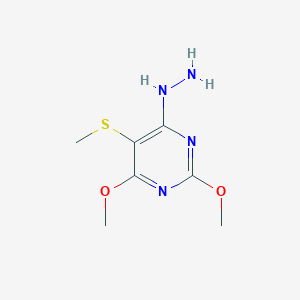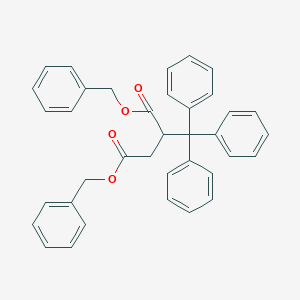
Phenyl (2-chloro-4-nitrophenyl)methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl (2-chloro-4-nitrophenyl)methanesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a phenyl group, a 2-chloro-4-nitrophenyl group, and a methanesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (2-chloro-4-nitrophenyl)methanesulfonate typically involves the reaction of phenol with 2-chloro-4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, particularly at the chloro and nitro positions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenyl group can be oxidized to form phenolic derivatives under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-chloro-4-aminophenylmethanesulfonate.
Oxidation: Formation of phenolic sulfonates.
Applications De Recherche Scientifique
Phenyl (2-chloro-4-nitrophenyl)methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its ability to undergo various chemical transformations.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Phenyl (2-chloro-4-nitrophenyl)methanesulfonate involves its ability to act as an electrophile in nucleophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as the nitro and chloro groups enhances its reactivity towards nucleophiles. The sulfonate group can also participate in interactions with biological molecules, potentially leading to enzyme inhibition or protein modification.
Comparaison Avec Des Composés Similaires
- Phenyl (2-chloro-4-nitrophenyl)acetate
- Phenyl (2-chloro-4-nitrophenyl)carbamate
- Phenyl (2-chloro-4-nitrophenyl)phosphate
Comparison: Phenyl (2-chloro-4-nitrophenyl)methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct chemical properties compared to other similar compounds. The sulfonate group enhances its solubility in polar solvents and its reactivity in nucleophilic substitution reactions. Additionally, the combination of the chloro and nitro groups provides a unique electronic environment that influences its chemical behavior.
Propriétés
Numéro CAS |
89841-06-5 |
|---|---|
Formule moléculaire |
C13H10ClNO5S |
Poids moléculaire |
327.74 g/mol |
Nom IUPAC |
phenyl (2-chloro-4-nitrophenyl)methanesulfonate |
InChI |
InChI=1S/C13H10ClNO5S/c14-13-8-11(15(16)17)7-6-10(13)9-21(18,19)20-12-4-2-1-3-5-12/h1-8H,9H2 |
Clé InChI |
MITXELKIVVUCHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OS(=O)(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(sulfanediylmethylene)]tetrabenzene](/img/structure/B14372703.png)


![2-{[(Pentyloxy)carbonyl]amino}ethyl 2-methylprop-2-enoate](/img/structure/B14372712.png)
